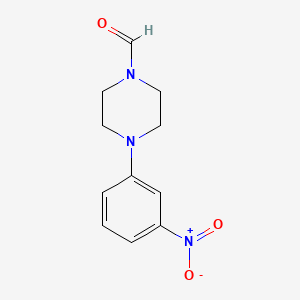
4-(3-Nitrophenyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrophenyl)piperazine-1-carbaldehyde is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a nitrophenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde typically involves the reaction of 3-nitroaniline with piperazine in the presence of a suitable aldehyde source. One common method includes the following steps:
Nitration of Aniline: Aniline is nitrated to form 3-nitroaniline.
Formation of Piperazine Derivative: 3-nitroaniline is reacted with piperazine to form 4-(3-nitrophenyl)piperazine.
Aldehyde Introduction: The piperazine derivative is then treated with a formylating agent, such as paraformaldehyde, to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Nitrophenyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: 4-(3-Nitrophenyl)piperazine-1-carboxylic acid.
Reduction: 4-(3-Aminophenyl)piperazine-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(3-Nitrophenyl)piperazine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can enhance binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenyl)piperazine-1-carbaldehyde: Similar structure but with the nitro group in the para position.
4-(3-Aminophenyl)piperazine-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
4-(3-Nitrophenyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(3-Nitrophenyl)piperazine-1-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-(3-nitrophenyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H13N3O3/c15-9-12-4-6-13(7-5-12)10-2-1-3-11(8-10)14(16)17/h1-3,8-9H,4-7H2 |
Clé InChI |
KCEVDIQBKIKRGH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


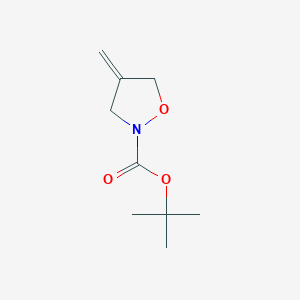
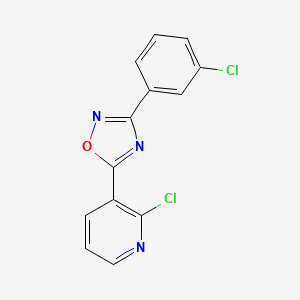
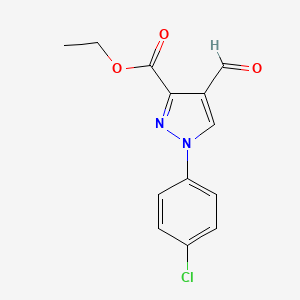
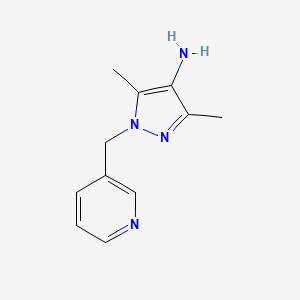
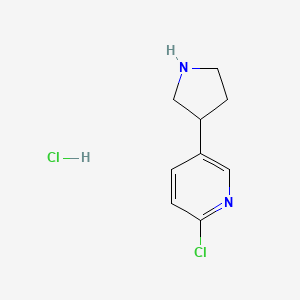
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
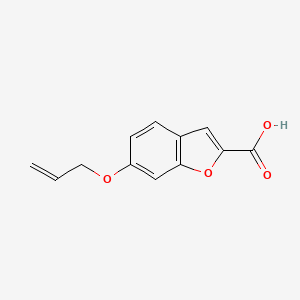
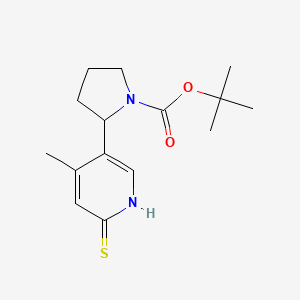
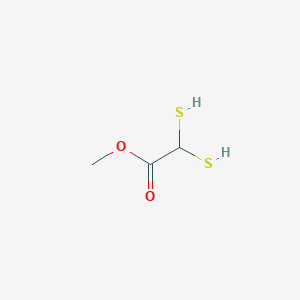
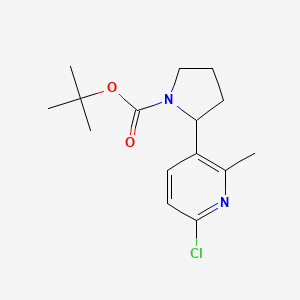
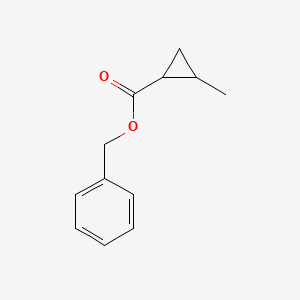

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

